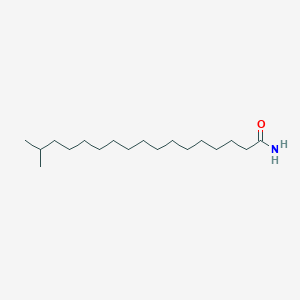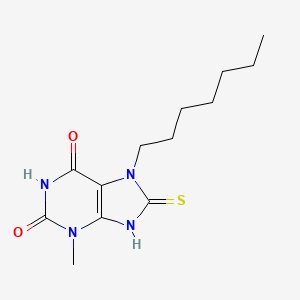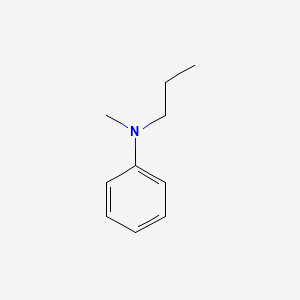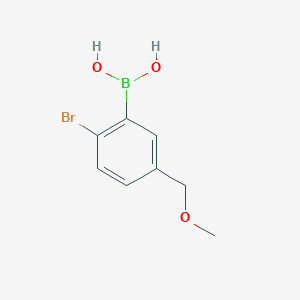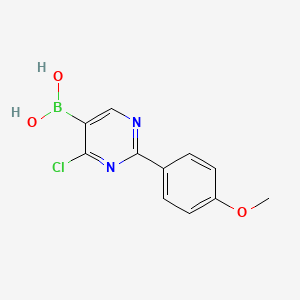
(4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid group and a pyrimidine ring in its structure makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-(4-methoxyphenyl)pyrimidine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of the corresponding halide using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon), and sometimes the addition of ligands to stabilize the palladium catalyst.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry: In organic synthesis, (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid is used as a building block for the construction of complex molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the synthesis of natural products and polymers.
Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives can be used to create molecules with biological activity, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including OLEDs (organic light-emitting diodes) and other electronic components.
Mechanism of Action
The mechanism of action of (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond between the two aryl groups, regenerating the palladium catalyst for further cycles.
Comparison with Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar in structure but lacks the pyrimidine ring, making it less versatile in certain reactions.
(2,4-Dimethoxypyrimidin-5-yl)boronic acid: Contains additional methoxy groups, which can influence its reactivity and selectivity in chemical reactions.
(2-Chloropyrimidin-5-yl)boronic acid: Similar pyrimidine structure but with different substituents, affecting its chemical properties and applications.
Uniqueness: The unique combination of a chloro and methoxy substituent on the pyrimidine ring, along with the boronic acid group, gives (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid distinct reactivity and versatility in various chemical transformations.
Properties
Molecular Formula |
C11H10BClN2O3 |
|---|---|
Molecular Weight |
264.47 g/mol |
IUPAC Name |
[4-chloro-2-(4-methoxyphenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H10BClN2O3/c1-18-8-4-2-7(3-5-8)11-14-6-9(12(16)17)10(13)15-11/h2-6,16-17H,1H3 |
InChI Key |
LHKHSBVADBGRJK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)C2=CC=C(C=C2)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)
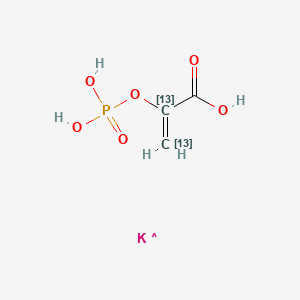
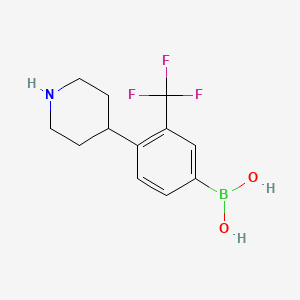
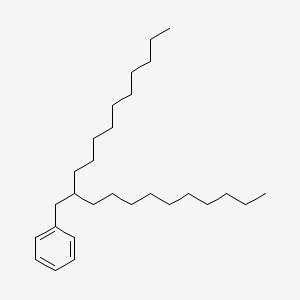
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)
![3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14083934.png)
